3-(1-isobutyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of 3-(1-isobutyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . The compound has shown potent antileishmanial and antimalarial activities .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the parasites, possibly affecting their replication or metabolism .
Pharmacokinetics
It’s known that the compound has a high affinity for its targets , suggesting that it may have good bioavailability
Result of Action
The compound has shown potent antileishmanial and antimalarial activities . In vitro studies have shown that it can inhibit the growth of Leishmania aethiopica, and in vivo studies have demonstrated its efficacy against Plasmodium berghei . These results suggest that the compound could potentially be used as a therapeutic agent for leishmaniasis and malaria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound , which in turn can influence its bioavailability and efficacy. Additionally, the presence of other compounds or drugs could potentially affect its action through drug-drug interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-isobutyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with isobutyl bromide under basic conditions to form the isobutyl derivative. This intermediate is then subjected to a carboxylation reaction to introduce the propanoic acid moiety .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1-isobutyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
3-(1-isobutyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is primarily used in proteomics research. It serves as a building block for the synthesis of more complex molecules and is used in various biochemical assays . Its applications extend to:
Chemistry: Used as a reagent in organic synthesis.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid: Lacks the isobutyl group, which may affect its reactivity and binding properties.
1,4-bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene: Contains two pyrazole rings, offering different chemical properties and applications.
3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl derivatives: These compounds have a phenyl group, which can influence their biological activity and solubility.
Uniqueness
3-(1-isobutyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific structure, which combines the isobutyl group with the pyrazole ring and propanoic acid moiety. This combination provides distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
IUPAC Name |
3-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-8(2)7-14-10(4)11(9(3)13-14)5-6-12(15)16/h8H,5-7H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERBTSVZNYTLRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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